molecular formula C20H16F3N7O B10904485 5-cyclopropyl-7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10904485
M. Wt: 427.4 g/mol
InChI Key: DCTRZVPUMAPEEU-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the cyclopropyl and difluoromethyl groups, and finally, the attachment of the triazole ring.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopropyl and Difluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions using cyclopropyl and difluoromethyl halides.

    Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, which is a copper-catalyzed azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-7-(difluoromethyl)-N-[(1S)-1-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5-Cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F3N7O

Molecular Weight

427.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H16F3N7O/c21-13-5-1-11(2-6-13)9-29-10-24-20(28-29)27-19(31)14-8-25-30-16(17(22)23)7-15(12-3-4-12)26-18(14)30/h1-2,5-8,10,12,17H,3-4,9H2,(H,27,28,31)

InChI Key

DCTRZVPUMAPEEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NN(C=N4)CC5=CC=C(C=C5)F

Origin of Product

United States

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